molecular formula C21H17ClFN7O B2541730 (4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-42-5

(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2541730
CAS No.: 920227-42-5
M. Wt: 437.86
InChI Key: JWUUETYFOULJAA-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway , which plays a fundamental role in the development, activation, and survival of B-cells. By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, this compound effectively ablates BTK enzymatic activity, leading to the suppression of downstream signaling cascades. This mechanism underpins its primary research value in the investigation of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Furthermore, due to the role of B-cells in autoimmunity, this inhibitor is a critical tool for probing the pathogenesis of autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. Researchers utilize this compound in preclinical studies to elucidate BTK-dependent signaling networks, to evaluate its efficacy in cell-based assays and animal models of disease, and to explore potential resistance mechanisms to BTK-targeted therapies. Its high selectivity profile makes it an excellent chemical probe for dissecting the specific biological functions of BTK apart from other closely related kinases.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUUETYFOULJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 923514-95-8, is a novel synthetic compound belonging to the class of triazolopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClFN7OC_{21}H_{17}ClFN_7O, with a molecular weight of 437.9 g/mol. The structure features a triazole ring fused to a pyrimidine ring, along with chlorophenyl and fluorophenyl substituents, which influence its biological interactions.

PropertyValue
Molecular FormulaC21H17ClFN7O
Molecular Weight437.9 g/mol
CAS Number923514-95-8
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Notably, it has been investigated for its inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers.

Inhibition of LSD1

Research has demonstrated that derivatives of the triazolopyrimidine scaffold exhibit significant inhibitory effects on LSD1 activity. For instance, one study identified a closely related compound with an IC50 value of 0.564 μM against LSD1, indicating potent inhibition. The inhibition of LSD1 leads to decreased cell migration and proliferation in cancer cell lines such as MGC-803 .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the triazolopyrimidine structure can enhance biological activity. Key findings include:

  • The presence of specific substituents on the phenyl rings can improve binding affinity to LSD1.
  • Compounds with a 2-thiopyridine moiety showed increased potency due to favorable interactions with amino acid residues in the active site of LSD1 .

Case Studies

Several case studies have evaluated the biological efficacy of related compounds:

  • Cancer Cell Proliferation :
    • In vitro studies indicated that treatment with triazolopyrimidine derivatives resulted in significant accumulation of H3K4me2, a substrate of LSD1, confirming the inhibitory action on this enzyme and subsequent modulation of gene expression linked to cancer progression .
  • Antibacterial Activity :
    • While primarily focused on cancer research, some derivatives have also shown moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, suggesting a broader pharmacological potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents (Triazolo-pyrimidine) Methanone Group Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Triazolo[4,5-d]pyrimidine 3-(3-fluorophenyl) 4-chlorophenyl ~519.91* Under investigation -
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone Triazolo[4,5-d]pyrimidine 3-(4-methylphenyl) 4-(trifluoromethyl)phenyl 520.47 (calculated) Not specified; structural analog
(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline N/A 4,4-difluorocyclohexyl 393.14 Not specified
Piroxicam Analogs (e.g., 13d, 13l, 13m) Benzothiazine (non-triazolo) N/A Varied ~300–400 Anti-HIV (EC50: 20–25 µM; SI >26)

*Molecular weight calculated based on formula C₂₅H₁₉ClF N₇O.

Key Observations:

Substituent Effects on Pharmacokinetics: The target compound’s 3-fluorophenyl group (electron-withdrawing) may enhance binding interactions compared to the 4-methylphenyl substituent in the analog from (electron-donating). The 4-chlorophenyl methanone group in the target compound balances polarity and lipophilicity, whereas the 4-trifluoromethylphenyl group in the analog introduces greater steric bulk and hydrophobicity .

Scaffold-Dependent Activity: Quinoline-based analogs (e.g., ) lack the triazolo-pyrimidine core but retain the piperazine-methanone motif. This structural divergence suggests distinct target selectivity, as quinoline derivatives are often explored for antimalarial or anticancer applications . Piroxicam analogs () demonstrate that non-triazolo scaffolds can achieve potent anti-HIV activity (EC50: 20–25 µM), highlighting the importance of scaffold flexibility in drug design .

Therapeutic Potential: While the target compound’s specific activity remains uncharacterized, triazolo-pyrimidine derivatives are frequently investigated as kinase or protease inhibitors.

Research Findings and Implications

  • Structural Insights: Modifications to the triazolo-pyrimidine core and methanone group significantly alter electronic properties and binding modes. For instance, docking studies of piroxicam analogs () revealed interactions similar to the HIV integrase inhibitor raltegravir, suggesting that the target compound could be optimized for analogous targets .
  • Synthetic Feasibility : The synthesis of triazolo-pyrimidine derivatives typically involves cyclocondensation reactions, as seen in and . The incorporation of fluorine and chlorine substituents may require specialized reagents or catalysis .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what analytical methods validate its purity?

The compound is synthesized via multi-step reactions, typically starting with the condensation of a fluorophenyl-triazolo-pyrimidine core with a piperazine intermediate, followed by coupling to a 4-chlorophenyl carbonyl group. Key steps include:

  • Suzuki-Miyaura cross-coupling to introduce the fluorophenyl group.
  • Nucleophilic substitution for piperazine functionalization. Purification involves reverse-phase HPLC (e.g., Chromolith® columns for high-resolution separation) , and purity is validated using LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substituent integration) .

Q. How can the compound’s crystal structure and conformational stability be determined?

Single-crystal X-ray diffraction is the gold standard for resolving its 3D conformation. For example, analogous triazolo-pyrimidine derivatives exhibit planar triazole rings and hydrogen-bonding interactions between the piperazine nitrogen and carbonyl oxygen . Computational modeling (e.g., DFT calculations) can predict torsional angles and intramolecular interactions, such as π-stacking between aromatic rings .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target kinases or proteases using fluorescence-based substrates.
  • Cellular permeability : Use Caco-2 cell monolayers to assess absorption potential .
  • Cytotoxicity screening : Employ MTT assays in relevant cell lines (e.g., cancer models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent modification : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic enzyme pockets .
  • Piperazine substitution : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate solubility and metabolic stability . Validate changes using surface plasmon resonance (SPR) for binding kinetics and molecular docking to predict interactions with target proteins (e.g., kinase ATP-binding sites) .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Mitigation strategies include:

  • Orthogonal assays : Confirm activity using both fluorescence-based and radiometric assays.
  • Batch-to-batch characterization : Ensure consistent purity via HPLC-UV/ELSD and HRMS .
  • Structural verification : Reanalyze ambiguous batches using X-ray crystallography to rule out polymorphic differences .

Q. What experimental design principles apply to in vivo pharmacokinetic studies?

  • Dose optimization : Use a staggered dosing regimen in rodent models to assess Cₘₐₓ and t₁/₂.
  • Tissue distribution : Apply LC-MS/MS to quantify compound levels in plasma, liver, and brain .
  • Metabolite identification : Employ HRMS/MS with isotopic labeling to track biotransformation pathways .

Q. How can researchers develop robust analytical methods for detecting degradation products?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, then analyze degradants via UPLC-QTOF .
  • Column selection : Use Purospher® STAR columns for separating polar degradation products .
  • Mobile phase optimization : Adjust pH and organic modifiers (e.g., 0.1% formic acid in acetonitrile) to resolve co-eluting peaks .

Q. What methodologies assess the compound’s environmental impact in ecotoxicology studies?

  • Biodegradation assays : Use OECD 301 guidelines to measure mineralization rates in soil/water systems .
  • Computational modeling : Predict environmental persistence via EPI Suite™ software, leveraging logP and pKa values .
  • Aquatic toxicity testing : Evaluate effects on Daphnia magna using EC₅₀ endpoints .

Methodological Notes

  • Data interpretation : Link findings to theoretical frameworks, such as enzyme kinetics (Michaelis-Menten models) for inhibitor studies .
  • Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for sharing synthetic protocols and analytical results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.